![molecular formula C24H25Cl2N3O5 B1485434 acetic acid;5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B1485434.png)
acetic acid;5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one
Descripción general
Descripción
El acetato de PF 06726304 es un inhibidor potente y selectivo de la enzima histona-lisina N-metiltransferasa potenciadora del homólogo 2 de zeste (EZH2). Esta enzima cataliza la trimetilación de la lisina 27 de la histona H3 (H3K27), una modificación asociada con la represión génica. El acetato de PF 06726304 ha mostrado una significativa actividad antitumoral y se está investigando su potencial en el tratamiento de varios cánceres, incluyendo el cáncer de mama, próstata y linfoma .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del acetato de PF 06726304 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de diversos grupos funcionales. Los pasos clave incluyen:
Formación del Núcleo Isoquinolinónico: Esto implica la ciclización de un precursor adecuado para formar el anillo isoquinolinónico.
Introducción de Átomos de Cloro: Las reacciones de cloración se utilizan para introducir átomos de cloro en posiciones específicas del anillo isoquinolinónico.
Uniones de Grupos Piridinilo e Isoxazolilo: Estos grupos se introducen mediante reacciones de sustitución nucleofílica.
Acetilación: El paso final implica la acetilación para formar el éster acetato.
Métodos de Producción Industrial
La producción industrial del acetato de PF 06726304 sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
El acetato de PF 06726304 experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales de la molécula.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Se emplean reactivos como los halógenos, los agentes alquilantes y los nucleófilos en diversas condiciones.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El acetato de PF 06726304 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Investigación del Cáncer: Se utiliza para estudiar el papel de EZH2 en el cáncer y para desarrollar posibles terapias contra el cáncer.
Epigenética: El compuesto se utiliza para investigar los mecanismos de la metilación de histonas y la represión génica.
Desarrollo de Fármacos: El acetato de PF 06726304 sirve como compuesto principal para desarrollar nuevos inhibidores de EZH2 con perfiles mejorados de eficacia y seguridad .
Mecanismo De Acción
El acetato de PF 06726304 ejerce sus efectos inhibiendo selectivamente la enzima EZH2. Esta inhibición previene la trimetilación de la lisina 27 de la histona H3 (H3K27), lo que lleva a la reactivación de genes que normalmente están reprimidos por esta modificación. El compuesto se une al sitio activo de EZH2, bloqueando su interacción con el sustrato y, por lo tanto, inhibiendo su actividad enzimática .
Comparación Con Compuestos Similares
El acetato de PF 06726304 es único entre los inhibidores de EZH2 debido a su alta potencia y selectividad. Los compuestos similares incluyen:
GSK503: Otro inhibidor selectivo de EZH2 con una estructura química diferente.
EPZ-6438 (Tazemetostat): Un inhibidor de EZH2 aprobado clínicamente utilizado en el tratamiento de ciertos cánceres.
UNC1999: Un inhibidor dual de EZH2 y EZH1, utilizado en la investigación para estudiar los efectos combinados de inhibir ambas enzimas .
Estos compuestos comparten la característica común de inhibir EZH2, pero difieren en sus estructuras químicas, potencias y aplicaciones específicas.
Propiedades
IUPAC Name |
acetic acid;5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3.C2H4O2/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4;1-2(3)4/h7-8H,5-6,9H2,1-4H3,(H,25,28);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDCFFPRJKOOLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


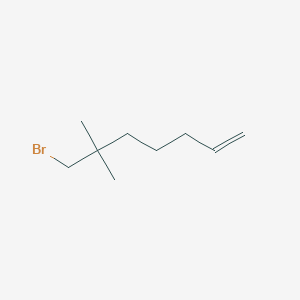
![2-Acetamido-3-{spiro[3.3]heptan-2-yl}propanoic acid](/img/structure/B1485352.png)

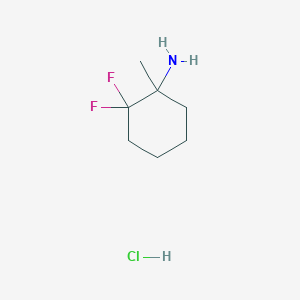
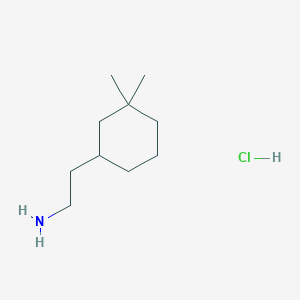
![2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine hydrochloride](/img/structure/B1485361.png)
![3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485363.png)
![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485364.png)
![methyl(3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485365.png)
![(2E)-3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485368.png)
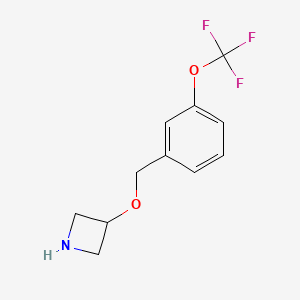
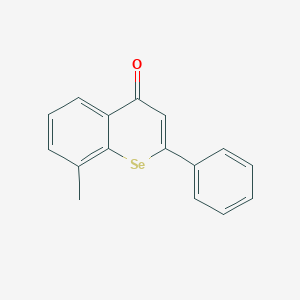
![2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid](/img/structure/B1485372.png)
![1-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485374.png)
